molecular formula C17H24FN3O5S B2363171 N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide CAS No. 898415-14-0

N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide

Cat. No. B2363171
CAS RN: 898415-14-0
M. Wt: 401.45
InChI Key: VNFNEKVNSNYYDP-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a piperidinone ring, which is a common structure in many pharmaceuticals . The molecule also contains a sulfonyl group attached to a fluorophenyl group, which suggests it may have unique reactivity or biological activity.

Scientific Research Applications

Arylsulfonamide Derivatives as α1-Adrenergic Receptor Antagonists

A series of arylsulfonamide derivatives, including those related to N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide, has been synthesized to develop new α1-adrenoceptor antagonists with a uroselective profile. These compounds have shown high-to-moderate affinity for the α1-adrenoceptor, indicating potential applications in treating conditions like hypertension and benign prostatic hyperplasia. The research emphasizes the design and biological evaluation of these derivatives to achieve selective antagonism towards α1A-adrenoceptor subtype, which is crucial for uroselectivity (Rak et al., 2016).

Novel Sulfonamide Group in Carbohydrate Chemistry

Another application involves the synthesis and utilization of a sulfonamide group, specifically the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group, for protecting hydroxyl groups in carbohydrate chemistry. This protection strategy is crucial for the selective modification of carbohydrates, a key step in the synthesis of various biologically active compounds. The Fsec group has shown excellent stability under acidic conditions and can be cleaved under mild basic conditions, offering a versatile tool for carbohydrate synthesis and modification (Spjut et al., 2010).

Anticancer Potential of Piperidine Derivatives

Research into propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole has revealed promising anticancer agents. These compounds, related to the chemical structure of interest, have been synthesized and evaluated for their anticancer activity. Certain derivatives have shown strong anticancer properties, indicating the potential for further development into therapeutic agents for cancer treatment (Rehman et al., 2018).

Role in Orexin-1 Receptor Mechanisms

Compounds related to N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide have been studied for their role in orexin-1 receptor mechanisms, particularly in the context of compulsive food consumption and binge eating disorders. These studies highlight the potential therapeutic applications of selective antagonism at the orexin-1 receptor, suggesting a novel pharmacological approach to treating eating disorders with a compulsive component (Piccoli et al., 2012).

Multifunctional Agents for CNS Disorders

N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines has been explored as a strategy for designing selective 5-HT7 receptor ligands or multifunctional agents. This approach aims to extend polypharmacological treatments for complex diseases, including CNS disorders. Certain compounds have demonstrated potent and selective antagonism at the 5-HT7 receptor, along with antidepressant-like and pro-cognitive properties, underscoring their potential for treating CNS disorders (Canale et al., 2016).

properties

IUPAC Name

N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(2-hydroxyethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3O5S/c18-13-4-6-15(7-5-13)27(25,26)21-11-2-1-3-14(21)8-9-19-16(23)17(24)20-10-12-22/h4-7,14,22H,1-3,8-12H2,(H,19,23)(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFNEKVNSNYYDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NCCO)S(=O)(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide

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